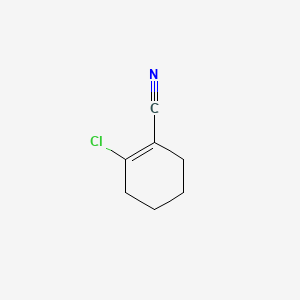

2-Chlorocyclohex-1-ene-1-carbonitrile

Descripción general

Descripción

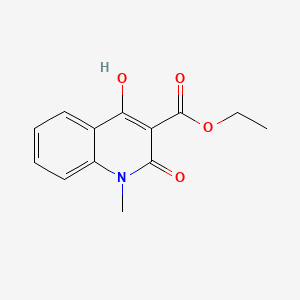

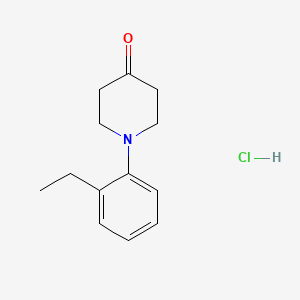

2-Chlorocyclohex-1-ene-1-carbonitrile is a chemical compound with the linear formula C7H8ClN . It has a molecular weight of 141.602 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Chlorocyclohex-1-ene-1-carbonitrile is represented by the linear formula C7H8ClN . The compound has a molecular weight of 141.602 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Preparation and Utilization in Organic Synthesis : 2-Chlorocyclohex-1-ene-1-carbonitrile is involved in various organic synthesis processes. For instance, it plays a role in the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, which has applications in the field of organic chemistry and synthesis (Lujan-Montelongo & Fleming, 2014).

- Photocycloaddition Reactions : This chemical is used in photocycloaddition reactions, as demonstrated in studies where compounds like 5,5-dimethyl-6-oxocyclohex- l-ene- l-carbonitrile were used in the presence of 2,3-dimethylbut-2-ene to produce specific cycloadducts (Andresen & Margaretha, 1995).

Catalytic and Mechanistic Studies

- Investigation of Reaction Mechanisms : Studies on 2-Chlorocyclohex-1-ene-1-carbonitrile contribute to understanding reaction mechanisms in organic chemistry. For example, the stereochemistry of metal-catalyzed hydrogen cyanide addition to olefins like 2-Chlorocyclohex-1-ene-1-carbonitrile has been explored to understand reaction pathways and mechanisms (Jackson & Lovel, 1982).

Material Science and Spectroscopy

- Spectroscopic Analysis : The compound is also a subject of spectroscopic studies. Investigations into its structural features through techniques like X-ray analysis, IR, and NMR spectroscopy provide valuable insights into its chemical properties and potential applications in materials science (Jukić et al., 2010).

Advanced Organic Chemistry Applications

- Organometallic Studies : In organometallic chemistry, 2-Chlorocyclohex-1-ene-1-carbonitrile is used in studying C-metalated nitriles, which has implications in understanding electrophile-dependent alkylations and acylations, crucial for developing new synthetic methods and catalysts (Fleming et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2-chlorocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorocyclohex-1-ene-1-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)